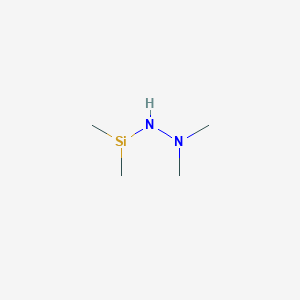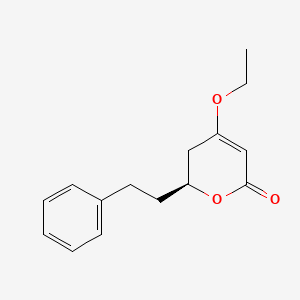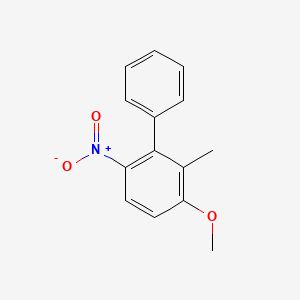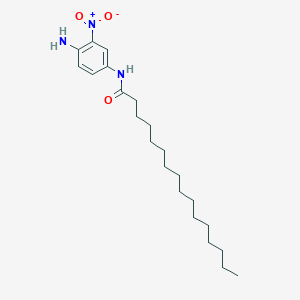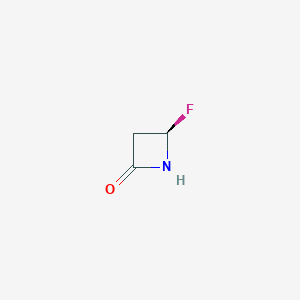
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- is a heterocyclic compound that belongs to the family of thioxanthones. Thioxanthones are known for their unique structural properties and diverse applications in various fields, including chemistry, biology, and industry. The compound’s molecular structure consists of a thioxanthone core with a hydroxy group at the 1-position and a methyl group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of nucleophilic aroylation catalyzed by N-heterocyclic carbene (NHC) catalysts. The reaction involves the replacement of a halogen group with an aroyl group, followed by cyclization to form the thioxanthone core .
Industrial Production Methods
Industrial production of 9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone core to thioxanthene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thioxanthone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioxanthene derivatives, and various substituted thioxanthones, depending on the specific reaction and conditions used.
Applications De Recherche Scientifique
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- has a wide range of scientific research applications:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the development of advanced materials and coatings.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a photoinitiator by absorbing light and generating reactive species that initiate polymerization reactions. In biological systems, it may interact with cellular components, leading to various biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Xanthen-9-one, 1-hydroxy-: Similar structure but lacks the sulfur atom present in thioxanthones.
2-Hydroxy-9H-thioxanthen-9-one: Similar structure with a hydroxy group at the 2-position instead of the 1-position.
3-Hydroxyxanthone: Similar structure but with a different substitution pattern on the xanthone core.
Uniqueness
9H-Thioxanthen-9-one, 1-hydroxy-3-methyl- is unique due to its specific substitution pattern and the presence of both hydroxy and methyl groups on the thioxanthone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
583826-13-5 |
|---|---|
Formule moléculaire |
C14H10O2S |
Poids moléculaire |
242.29 g/mol |
Nom IUPAC |
1-hydroxy-3-methylthioxanthen-9-one |
InChI |
InChI=1S/C14H10O2S/c1-8-6-10(15)13-12(7-8)17-11-5-3-2-4-9(11)14(13)16/h2-7,15H,1H3 |
Clé InChI |
FCOPOAMRCSFFOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)SC3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-(2,6-dimethylphenyl)-2-[(diphenylmethylene)amino]-](/img/structure/B14240678.png)
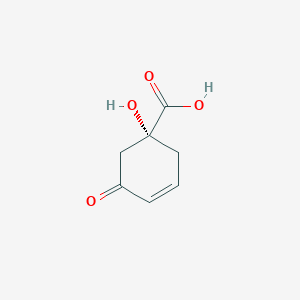
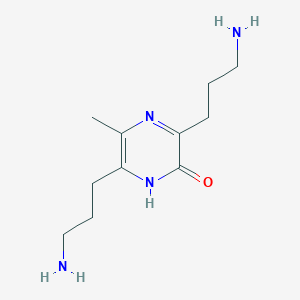
![4-[4-(3-Chlorophenyl)-2-(1,1-difluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14240688.png)
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
